Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate
CAS No.: 1431285-71-0
Cat. No.: VC2976329
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431285-71-0 |
|---|---|
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
| Standard InChI Key | JDZYNCFMZCGNOC-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The compound is characterized by the presence of benzyl and benzoyloxy functional groups, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. These steps may include:
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Starting Materials: Piperidine derivatives and benzoyl chloride are common starting materials.
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Reaction Conditions: The use of bases like triethylamine in the presence of benzoyl chloride can enhance the formation of the benzoyloxy group.
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Purification Methods: Techniques such as chromatography are often employed to purify the final product.
Biological Activity and Potential Applications
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is primarily explored for its potential applications in medicinal chemistry. Its structural features suggest potential activity as an inhibitor or modulator in biochemical pathways, particularly in areas like oncology or neurology where piperidine derivatives have shown promise.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate | Piperidine ring with benzoyloxy and carbonyl groups | Potential pharmacological properties, possibly acting as an inhibitor or modulator in biochemical pathways |
| Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | Contains bromine substituent | Potentially cytotoxic |
| Benzyl 3-(dimethylamino)-4-oxopiperidine-1-carboxylate | Dimethylamino group present | Neuroactive properties |
Research Findings and Future Directions
Research into Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is ongoing, focusing on its potential therapeutic applications. The compound's unique structure could lead to distinct pharmacological profiles that warrant further investigation. Studies on related compounds indicate that piperidine derivatives often exhibit significant biological activity due to their ability to mimic natural substrates or interact with specific binding sites on proteins.
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